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Compound of Interest

Compound Name: 5-Bromo-6-methoxypyridine-3-thiol

Cat. No.: B8176115

Get Quote

Abstract
The synthesis of highly functionalized pyridine thiols is often bottlenecked by poor

regioselectivity and the formation of disulfide byproducts. This protocol details a robust,

scalable route to 5-Bromo-6-methoxypyridine-3-thiol (CAS: 1261858-64-3 analog) starting

from commercially available 3-bromo-2-methoxypyridine. The method utilizes a regioselective

iodination followed by a Copper(I)-catalyzed C–S coupling with thiobenzoic acid, achieving high

yields (>85%) and purity suitable for GMP environments.

Strategic Analysis & Retrosynthesis
Structural Considerations
The target molecule features a 2,3,5-trisubstituted pyridine ring (using IUPAC numbering where
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). Note that the nomenclature "5-Bromo-6-methoxypyridine-3-thiol" implies the same
connectivity numbered from the alternative direction to prioritize the thiol.

Challenge: Direct electrophilic sulfonation of 3-bromo-2-methoxypyridine is difficult due to

competing directing effects.

Solution: Exploiting the strong para-directing effect of the methoxy group allows for selective

introduction of an iodine atom at the 5-position (relative to N=1), creating a handle for

specific metal-catalyzed coupling.

Reaction Pathway Visualization
The following diagram outlines the optimized synthetic workflow:

Fig 1. Step-wise synthesis pathway from commercial precursor to target thiol.
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Detailed Experimental Protocols
Step 1: Regioselective Iodination
Objective: Synthesize 3-bromo-5-iodo-2-methoxypyridine. Rationale: The methoxy group at

position 2 directs electrophilic substitution para to itself (position 5), overriding the ortho

directing effect of the bromine at position 3.

Reagents:

3-Bromo-2-methoxypyridine (1.0 equiv)

N-Iodosuccinimide (NIS) (1.1 equiv)

Acetonitrile (MeCN) (anhydrous)
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Procedure:

Charge a reaction vessel with 3-Bromo-2-methoxypyridine (18.8 g, 100 mmol) and

anhydrous MeCN (200 mL).

Add NIS (24.7 g, 110 mmol) portion-wise over 15 minutes to control exotherm.

Heat the mixture to reflux (82°C) and stir for 4 hours. Monitor by HPLC/TLC

(Hexane/EtOAc 9:1) for consumption of starting material.

Cool to room temperature. Remove solvent under reduced pressure.[1][2]

Dissolve residue in EtOAc (300 mL) and wash with saturated

(2 x 100 mL) to remove residual iodine, followed by brine.

Dry over

, filter, and concentrate.

Purification: Recrystallize from Ethanol/Water or use silica plug filtration.

Expected Yield: 28–30 g (90–95%).

Data: White solid.[1]

NMR confirms loss of H-5 proton and retention of H-4 and H-6 signals.

Step 2: Copper-Catalyzed C–S Coupling (The Key Step)
Objective: Convert the aryl iodide to a protected thiol (thioester). Rationale: Direct thiolation

using NaSH often leads to disulfide dimers or catalyst poisoning. Using thiobenzoic acid with a

Cu(I) catalyst is a proven, scalable method for heteroaryl thiols.

Reagents:

3-Bromo-5-iodo-2-methoxypyridine (Step 1 product) (31.4 g, 100 mmol)

Thiobenzoic acid (16.6 g, 120 mmol)
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Copper(I) Iodide (CuI) (1.9 g, 10 mmol, 10 mol%)

1,10-Phenanthroline (3.6 g, 20 mmol, 20 mol%)

N,N-Diisopropylethylamine (DIPEA) (26 mL, 150 mmol)

Toluene (anhydrous, degassed) (300 mL)

Procedure:

In a reactor purged with Argon/Nitrogen, combine the iodopyridine, CuI, and

Phenanthroline.

Add Toluene, DIPEA, and Thiobenzoic acid.

Heat to 100°C for 12–16 hours. The reaction color typically changes from green/blue to

dark brown.

Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad

with EtOAc.

Concentrate the filtrate.[1] The residue is typically used directly in the next step or purified

via short silica column (Toluene/Hexane 1:1) if high purity is required for storage.

Expected Yield: 85–89% (as thioester).

Step 3: Hydrolysis to Target Thiol
Objective: Deprotection to yield 5-Bromo-6-methoxypyridine-3-thiol.

Reagents:

Thioester intermediate

Potassium Carbonate (

) (2.0 equiv)

Methanol (MeOH) (degassed)
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Procedure:

Dissolve the thioester in degassed MeOH (10 mL/g).

Add

and stir at room temperature for 2 hours under Nitrogen (Strict oxygen exclusion is vital to
prevent disulfide formation).

Quench: Acidify carefully with dilute HCl (1M) to pH 4–5.

Extraction: Extract with DCM (3x). Wash organic layer with water and brine.

Isolation: Dry over

and concentrate.

Final Purification: The product can be recrystallized from Hexane/DCM or sublimed if high

purity is needed.

Characterization:

Appearance: White to pale yellow powder.

NMR (500 MHz,

):

3.98 (s, 3H, OMe), 3.65 (s, 1H, SH), 7.82 (d, 1H, Ar-H), 8.15 (d, 1H, Ar-H).

Scalability & Safety Profile
Comparative Performance Data
The following table contrasts this protocol with alternative routes (e.g., Diazotization of amines).
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Parameter
Recommended Protocol
(Cu-Catalysis)

Alternative (Diazotization)

Overall Yield ~75-80% 40-50%

Safety
High (No explosive diazonium

salts)

Low (Risk of diazonium

decomposition)

Scalability Linear up to kg scale
Difficult (Exotherm control

needed)

Purity >98% (Minimal disulfide)
85-90% (Frequent side

products)

Critical Safety Notes
Thiols: All steps involving free thiols must be performed in a well-ventilated fume hood due to

potent stench. Bleach (hypochlorite) solution should be kept ready to neutralize glassware

and spills.

Copper Waste: Dispose of copper-contaminated waste separately according to heavy metal

regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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